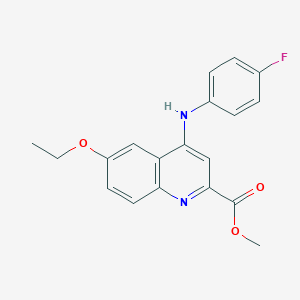

Methyl 6-ethoxy-4-((4-fluorophenyl)amino)quinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Fluorophores for Biochemical Studies

Quinoline derivatives are recognized for their efficiency as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying biological systems, particularly DNA fluorophores. They are explored for their sensitivity and selectivity, making them vital for research into potential antioxidants and radioprotectors due to their unique structural properties (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antituberculosis Agents

Research has also delved into the antimicrobial potential of quinoline derivatives. Certain derivatives have shown significant activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents. This activity is influenced by the substituents on the quinoline nucleus, demonstrating the importance of chemical modification in enhancing therapeutic potential (Jaso et al., 2005).

Photophysical Properties for Material Science

The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores has contributed significantly to understanding the photophysical behaviors of these compounds. This research is crucial for developing materials with specific optical properties, useful in various technological applications. The thermal stability and emission properties of these compounds under different conditions highlight their potential in designing new materials with desirable photophysical characteristics (Padalkar & Sekar, 2014).

Synthesis Techniques and Applications

Advancements in synthesis techniques, such as the novel rhodium-catalyzed oxidative annulation for constructing quinoline-2-carboxylate derivatives, have opened up new pathways for the pharmaceutical industry. These methodologies facilitate the development of compounds with varied functional groups, enhancing their utility in drug development and other applications (Wang et al., 2018).

Zinc(II)-Specific Fluorescing Agents

Quinoline derivatives have been synthesized as zinc(II)-specific fluorophores, such as Zinquin ester and Zinquin acid. These compounds are important for studying biological zinc(II), offering a deeper insight into the role of zinc in biological systems. The synthesis and applications of these agents underscore the role of quinoline derivatives in developing specific tools for biochemical research (Mahadevan et al., 1996).

Properties

IUPAC Name |

methyl 6-ethoxy-4-(4-fluoroanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-3-25-14-8-9-16-15(10-14)17(11-18(22-16)19(23)24-2)21-13-6-4-12(20)5-7-13/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUYUVKVWONCKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2378550.png)

![4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2378557.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2378562.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/structure/B2378570.png)